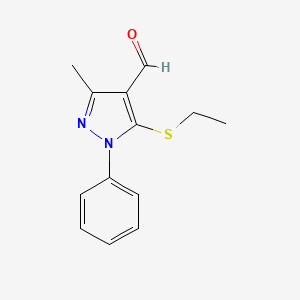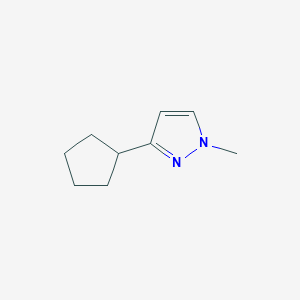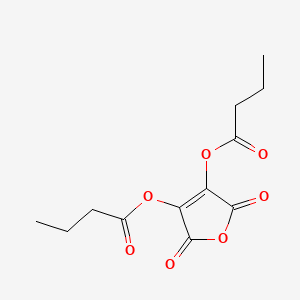![molecular formula C9H9ClN4 B15208961 5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-45-3](/img/structure/B15208961.png)
5-Chloro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline is a compound that features a 1,2,3-triazole ring and a chloroaniline moiety. The 1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline typically involves the formation of the 1,2,3-triazole ring through a click chemistry approach, which is a copper-catalyzed azide-alkyne cycloaddition . The general synthetic route includes the following steps:
Formation of Azide Intermediate: The starting material, 5-chloroaniline, is converted to its corresponding azide derivative through a diazotization reaction followed by treatment with sodium azide.
Click Chemistry Reaction: The azide intermediate is then reacted with an alkyne derivative in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the click chemistry reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, although it is generally stable under mild conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amino-triazole derivative .
Scientific Research Applications
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline depends on its specific application. In drug discovery, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and van der Waals forces . The triazole ring can mimic amide bonds, allowing it to interact with enzymes and receptors in a manner similar to natural substrates .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Azole Derivatives: Compounds such as imidazoles and pyrazoles share the azole ring structure and have similar chemical properties and applications.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-5-chloroaniline is unique due to the specific positioning of the triazole ring and the chloroaniline moiety, which imparts distinct chemical reactivity and potential biological activity . This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
922711-45-3 |
|---|---|
Molecular Formula |
C9H9ClN4 |
Molecular Weight |
208.65 g/mol |
IUPAC Name |
5-chloro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H9ClN4/c10-8-2-1-7(9(11)5-8)6-14-4-3-12-13-14/h1-5H,6,11H2 |
InChI Key |
CYBUETCYRWZJJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CN2C=CN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4R,5S,6aR)-4-((Benzyloxy)methyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B15208885.png)
![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde](/img/structure/B15208895.png)

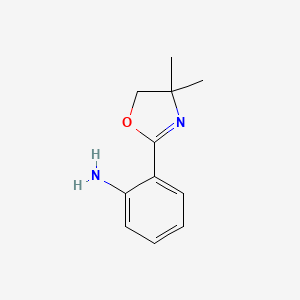
![4,6-Dimethoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]-1-benzofuran](/img/structure/B15208905.png)
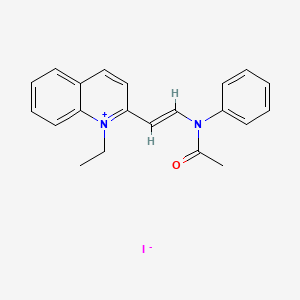
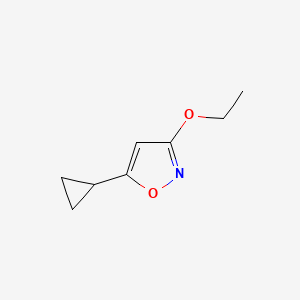

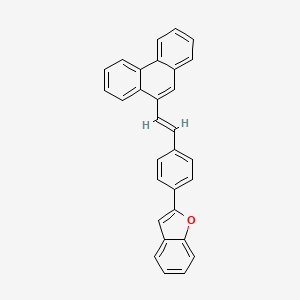
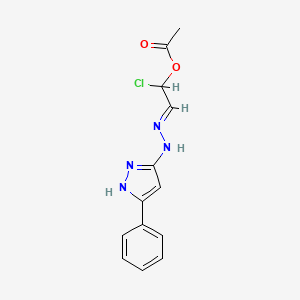
![2-Methyl-1-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl)propan-1-one](/img/structure/B15208940.png)
